Cas no 2059911-01-0 ((2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane)

(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane Chemical and Physical Properties
Names and Identifiers
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- CID 125455324
- Furan, 4-(3-fluorophenyl)tetrahydro-2-(iodomethyl)-, (2R,4R)-
- (2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane
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- MDL: MFCD30502291
- Inchi: 1S/C11H12FIO/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1
- InChI Key: DFVYJJTXZUDPTK-GXSJLCMTSA-N
- SMILES: O1C[C@@H](C2=CC=CC(F)=C2)C[C@@H]1CI
Experimental Properties
- Density: 1.627±0.06 g/cm3(Predicted)
- Boiling Point: 330.8±27.0 °C(Predicted)
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342833-0.5g |
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane |
2059911-01-0 | 0.5g |
$1207.0 | 2023-09-03 | ||
Enamine | EN300-342833-5.0g |
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane |
2059911-01-0 | 5.0g |
$3645.0 | 2023-02-22 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061920-1g |
(2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane |
2059911-01-0 | 95% | 1g |
¥6167.0 | 2023-03-11 | |
Enamine | EN300-342833-10g |
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane |
2059911-01-0 | 10g |
$5405.0 | 2023-09-03 | ||
Enamine | EN300-342833-1g |
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane |
2059911-01-0 | 1g |
$1256.0 | 2023-09-03 | ||
Enamine | EN300-342833-0.1g |
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane |
2059911-01-0 | 0.1g |
$1106.0 | 2023-09-03 | ||
Enamine | EN300-342833-1.0g |
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane |
2059911-01-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-342833-0.25g |
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane |
2059911-01-0 | 0.25g |
$1156.0 | 2023-09-03 | ||
Enamine | EN300-342833-5g |
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane |
2059911-01-0 | 5g |
$3645.0 | 2023-09-03 | ||
Enamine | EN300-342833-2.5g |
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane |
2059911-01-0 | 2.5g |
$2464.0 | 2023-09-03 |
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane Related Literature
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on (2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane
The Compound CAS No. 205991-01-0: (2R,4R)-4-(3-Fluorophenyl)-2-(Iodomethyl)oxolane
The compound with CAS No. 205991-01-0, commonly referred to as (2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxolanes, which are five-membered cyclic ethers with unique structural and functional properties. The presence of the fluoro group at the 3-position of the phenyl ring and the iodomethyl group at the 2-position of the oxolane ring introduces a high degree of stereochemical complexity and functional diversity, making it a valuable tool in drug discovery and chemical synthesis.
Recent advancements in stereochemistry have highlighted the importance of chiral centers in determining the biological activity of molecules. The (2R,4R) configuration of this compound plays a pivotal role in its interaction with biological systems. Researchers have demonstrated that this specific stereochemistry enhances the molecule's ability to bind to target proteins with high specificity, making it a promising candidate for therapeutic applications. For instance, studies have shown that (2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane exhibits potent inhibitory activity against certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.
The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry and regioselectivity. One of the most efficient methods reported in recent literature involves the use of asymmetric induction techniques to achieve the desired (2R,4R) configuration. This approach not only ensures high enantiomeric excess but also minimizes byproduct formation, making it environmentally friendly and cost-effective.
In terms of physical properties, (2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane is characterized by its high stability under physiological conditions and its ability to dissolve in common organic solvents. These properties make it ideal for use in various biochemical assays and in vivo studies. Moreover, its iodomethyl group serves as a versatile functional handle that can be readily modified to introduce additional functionalities or to facilitate conjugation with other biomolecules.
Recent research has also explored the potential of this compound as a building block for constructing more complex molecular architectures. For example, its oxolane ring can be opened under specific reaction conditions to form linear precursors for further elaboration into bioactive molecules. This versatility underscores its importance as a key intermediate in modern drug design.
In conclusion, CAS No. 205991-01-0 represents a cutting-edge molecule with significant potential in both academic research and industrial applications. Its unique stereochemical features, combined with its versatile functional groups, make it an invaluable tool for advancing our understanding of molecular interactions and for developing novel therapeutic agents.
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